

Comprehensive Application Notes and Protocols: 2-Undecanone in Anti-Tumorigenesis Research

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: 2-Undecanone

CAS No.: 112-12-9

Cat. No.: S560417

[Get Quote](#)

Introduction and Biological Background

2-Undecanone (CAS# 112-12-9), also known as methyl nonyl ketone, is a volatile organic compound naturally occurring in various medicinal plants and organisms. It serves as a **key bioactive component** in traditional Chinese medicine, particularly in *Houttuynia cordata* Thunb. (HCT), a plant with documented **anti-cancer properties** against multiple cancer types [1] [2]. This medium-chain methyl ketone consists of 11 carbon atoms with a molecular weight of 170.29 g/mol and appears as a colorless to light yellow liquid at room temperature [3] [4]. The compound has gained research interest not only for its insect-repellent properties but also for its **demonstrated efficacy** in inhibiting tumor growth in various experimental models, making it a promising candidate for anti-cancer drug development [3] [5].

The **broad therapeutic potential** of **2-Undecanone** stems from its presence in medicinal plants with established anti-cancer activity. Research has shown that *Houttuynia cordata* extracts containing **2-Undecanone** exhibit inhibitory effects on cell growth in colon cancer, gastric cancer, melanoma, hepatocellular carcinoma, breast cancer, colorectal cancer, lung cancer, and leukemia in vitro [5]. A particularly compelling finding comes from studies demonstrating that *Houttuynia cordata* ethanol extracts significantly inhibit cutaneous squamous cell carcinoma (SCC) in vivo by modulating the **tumor immune microenvironment** and increasing the **CD8+/Treg cell ratio** within tumors [5]. These findings establish **2-**

Undecanone as a compound of significant interest for cancer researchers seeking natural product-derived therapeutics with favorable toxicity profiles.

Quantitative Anti-Tumorigenesis Data Summary

Anti-Cancer Efficacy of 2-Undecanone and Houttuynia cordata Extracts

Table 1: Summary of Anti-Tumor Effects of 2-Undecanone and H. cordata Extracts

Cancer Type	Model System	Concentration/Dose	Key Findings	Reference
Lung Cancer	BLM-induced pulmonary fibrosis in mice	Sodium houttuynfonate (derivative)	Attenuated PF via downregulation of TGFβ1-Smad2/3 signaling	[2]
Cutaneous SCC	DMBA/TPA-induced SCC in ICR mice	HCT ethanol extracts topical application	Inhibited tumor growth; increased CD8+/Treg cell ratio	[5]
Cutaneous SCC	DMBA/TPA-induced SCC in ICR mice	Sodium new houttuynfonate (SNH) topical application	Significantly reduced tumor growth	[5]
Lung Tumorigenesis	Not specified	2-Undecanone	Inhibited lung tumorigenesis (specific mechanisms not detailed)	[3]
Multiple Cancers	Network pharmacology analysis	H. cordata compounds	Predicted activity through PI3K/AKT, MAPK, TNF pathways	[2]

Table 2: Physicochemical and Pharmacological Properties of 2-Undecanone

Property	Value/Specification	Experimental Conditions	Significance
Molecular Formula	C ₁₁ H ₂₂ O	-	Determines bioavailability
Molecular Weight	170.29 g/mol	-	Affects membrane permeability
Purity	≥98%	Research grade	Ensures experimental reproducibility
Solubility in DMSO	~100 mg/mL (~587.20 mM)	25°C	Suitable for stock solutions
Solubility in Water	19.71 mg/L @ 25°C	Estimated	Low aqueous solubility requires formulation
LogP	4.09	-	Indicates high lipophilicity
LD50 (Acute Toxicity)	>5 g/kg (rat oral)	-	Suggests favorable safety profile
Boiling Point	230.8±3.0°C	760 mmHg	Informs storage and handling

In Vitro Experimental Protocols

Cell Viability and Anti-Proliferative Assays

The **anti-proliferative effects** of **2-Undecanone** can be evaluated through standardized viability assays. Researchers should begin by preparing a **stock solution** of **2-Undecanone** at 100 mg/mL in DMSO, which can be further diluted in cell culture medium to achieve working concentrations ranging from 10-200 µg/mL based on preliminary range-finding experiments [3] [4]. For cancer cell lines (such as A549 lung carcinoma cells used in pulmonary fibrosis research), seed cells in 96-well plates at a density of 5×10³ cells/well and allow adherence for 24 hours [2]. Then, treat cells with **serial dilutions** of **2-Undecanone** for 24-72 hours. Include appropriate controls (vehicle-only with equivalent DMSO concentration not exceeding 0.1%).

Assess cell viability using MTT or CCK-8 assays according to manufacturer protocols, measuring absorbance at 570 nm. Calculate IC50 values using nonlinear regression analysis of dose-response curves [2].

Mechanism Elucidation Protocols

To investigate the **molecular mechanisms** underlying **2-Undecanone's** anti-tumor effects, several complementary approaches can be employed. For gene expression analysis using qPCR, treat relevant cancer cells with **2-Undecanone** at the predetermined IC50 concentration for 24 hours. Extract total RNA using TRIzol reagent, synthesize cDNA, and perform qPCR with primers for genes of interest (e.g., TGF- β 1, Smad2/3, TNF- α , IL-6, PI3K, AKT) [2]. For **protein-level analysis**, employ Western blotting by lysing treated cells in RIPA buffer, separating proteins via SDS-PAGE, transferring to PVDF membranes, and probing with specific primary antibodies overnight at 4°C. After incubation with HRP-conjugated secondary antibodies, visualize bands using enhanced chemiluminescence [5]. For **immune cell profiling** in tumor microenvironments, process tumor tissues into single-cell suspensions and stain with fluorochrome-conjugated antibodies against CD4, CD8, and FoxP3 for flow cytometric analysis to determine CD8+/Treg ratios [5].

In Vivo Experimental Protocols

Cutaneous Squamous Cell Carcinoma Mouse Model

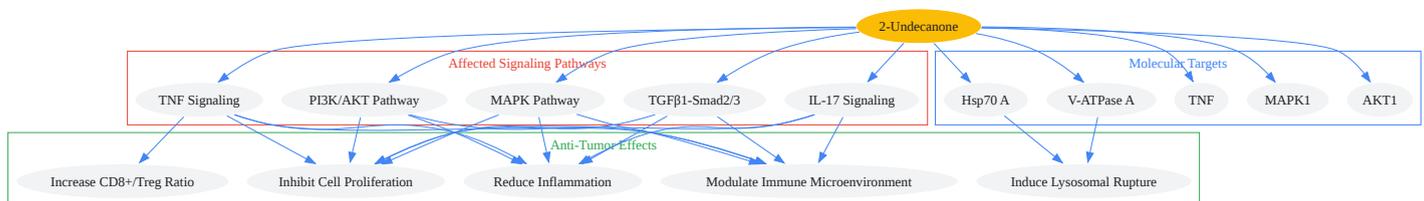
The **DMBA/TPA-induced SCC model** provides a well-established system for evaluating **2-Undecanone's** efficacy against skin cancer. Begin with 6-week-old female ICR mice housed under SPF conditions with ad libitum access to food and water [5]. Shave the back skin of mice and treat topically with DMBA (100 nmol/300 μ L of acetone) twice weekly for two weeks as an **initiating agent**. Subsequently, apply TPA (10 nmol/300 μ L of DMSO) twice weekly for six weeks as a **promoting agent** [5]. When tumors appear (typically after 8-10 weeks), measure tumor dimensions twice weekly using vernier calipers. Calculate tumor volume (TV) using the formula $TV = (L \times W^2)/2$, where L is length and W is width. The total tumor volume per mouse represents the sum of all individual tumors on the back skin.

Compound Administration and Evaluation

For experimental groups, when the average total tumor volume reaches approximately 100 mm³, randomize mice into treatment and control groups with similar tumor burden distributions [5]. Prepare **H. cordata ethanol extracts** by grinding dried whole plants into powder, immersing in 95% ethanol (3 mL per 1 g of powder) with overnight stirring at room temperature, followed by centrifugation at 2800 × g and filtration. Lyophilize the extracts using a rotary evaporator and store at -20°C until use [5]. For topical applications, dissolve the extracts or **2-Undecanone** in DMSO or appropriate vehicle and apply directly to the back skin containing tumors. Continue treatment for 4-8 weeks while monitoring tumor growth, body weight, and any signs of toxicity. Terminate the experiment according to institutional ethical guidelines for tumor burden, and collect tumor tissues for further mechanistic analyses, including flow cytometry for immune cell infiltration and histopathological examination [5].

Signaling Pathways and Experimental Workflows

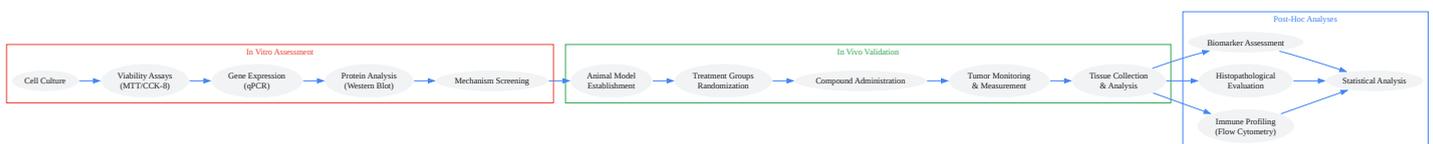
Molecular Signaling Pathways in Anti-Tumor Activity



[Click to download full resolution via product page](#)

Diagram 1: Signaling pathways and molecular targets of **2-Undecanone** in anti-tumor activity. The diagram illustrates the multifaceted mechanisms through which **2-Undecanone** exerts its anti-tumor effects, including modulation of key signaling pathways and specific molecular targets that collectively contribute to inhibited proliferation, reduced inflammation, and improved anti-tumor immunity.

Experimental Workflow for Anti-Tumor Efficacy Evaluation



[Click to download full resolution via product page](#)

Diagram 2: Experimental workflow for evaluating anti-tumor efficacy of **2-Undecanone**. The flowchart outlines a comprehensive research approach beginning with in vitro screening mechanisms, progressing through in vivo validation in appropriate animal models, and concluding with detailed analytical procedures to elucidate mechanisms of action.

Research Applications and Implications

The **experimental data** and protocols presented establish **2-Undecanone** as a promising multi-target agent for cancer therapeutic development. Network pharmacology analyses predict that *Houttuynia cordata* constituents, including **2-Undecanone**, interact with multiple signaling pathways implicated in cancer

progression, including **PI3K/AKT**, **MAPK**, **TNF**, and **IL-17 signaling pathways** [2]. Molecular docking studies further support that chemical constituents of *H. cordata* exhibit strong binding affinity with key targets including **TNF**, **MAPK1**, and **AKT1** [2], providing a structural basis for the observed anti-tumor effects. These findings highlight the potential of **2-Undecanone** as a multi-target therapeutic agent capable of modulating complex cancer signaling networks.

From a **translational perspective**, **2-Undecanone** offers several advantages for drug development. Its natural origin and presence in edible plants suggest a favorable toxicity profile, supported by its **LD50 values** of >5 g/kg in rats (oral) and 3.88 g/kg in mice (oral) [3]. The compound's ability to modulate the tumor immune microenvironment, particularly through increasing the CD8+/Treg ratio [5], positions it as a promising candidate for **combination therapies** with immune checkpoint inhibitors. Furthermore, the established topical efficacy in cutaneous SCC models suggests potential for **localized administration** strategies that could minimize systemic exposure while maximizing therapeutic benefit. Future research directions should include structure-activity relationship studies to optimize potency, formulation development to enhance bioavailability, and investigation of synergistic combinations with established anti-cancer modalities.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Human Metabolome Database: Showing metabocard for... [hmdb.ca]
2. Frontiers | Evaluating the Therapeutic Mechanisms of Selected Active... [frontiersin.org]
3. - 2 | organic compound | CAS# 112-12-9 | InvivoChem Undecanone [invivochem.com]
4. - 2 | CAS:112-12-9 | High Purity | Manufacturer BioCrick Undecanone [biocrick.com]
5. Topical Application of Houltuynia cordata Thunb Ethanol ... [techscience.com]

To cite this document: Smolecule. [Comprehensive Application Notes and Protocols: 2-Undecanone in Anti-Tumorigenesis Research]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b560417#2-undecanone-anti-tumorigenesis-assay>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com